![molecular formula C20H18FN5O3S2 B2425193 N-[4-({2-[2-(4-fluorophényl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]éthyl}sulfamoyl)phényl]acétamide CAS No. 895442-64-5](/img/structure/B2425193.png)
N-[4-({2-[2-(4-fluorophényl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]éthyl}sulfamoyl)phényl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide” is a derivative of 1,2,4-triazole thioether and thiazolo[3,2-b][1,2,4]triazole . It is one of the 52 novel compounds that were designed, synthesized, and evaluated as antimicrobial agents in agriculture .
Synthesis Analysis
The compound was synthesized based on the molecular hybridization strategy . The molecular structures of the compounds were confirmed via the single-crystal X-ray diffraction method .
Molecular Structure Analysis
The molecular structure of this compound is a derivative of 1,2,4-triazole thioether and thiazolo[3,2-b][1,2,4]triazole bearing the 6-fluoroquinazolinyl moiety .
Chemical Reactions Analysis
The compound was evaluated as an antimicrobial agent in agriculture . It demonstrated excellent antibacterial activities in vitro against the pathogen Xanthomonas oryzae pv. oryzae (Xoo) .
Applications De Recherche Scientifique
Chimie Verte
Le composé, qui contient un cycle 1,2,4-triazole, peut être synthétisé en utilisant des méthodes de chimie verte . La chimie verte est devenue un domaine de recherche de plus en plus important au cours des deux dernières décennies . La synthèse des systèmes 1,2,4-triazole peut être réalisée par des méthodes classiques et des conditions de « chimie verte » impliquant la chimie par ultrasons et la mécanochimie .
Chimie Pharmaceutique
Les 1,2,4-triazoles ont des applications importantes en chimie pharmaceutique . Ils sont moins développés que leurs homologues 1,2,3 . L'accent est mis sur les composés/échafaudages qui possèdent des propriétés biologiques/pharmacophoriques .
Agents Antibactériens
Les composés contenant le cycle 1,2,4-triazole dans leur structure se caractérisent par une activité biologique multidirectionnelle . Un grand nombre de recherches sur le triazole et ses dérivés a été effectué, prouvant l'activité antibactérienne significative de ce noyau hétérocyclique .
Traitement du Cancer
Le composé a montré un potentiel dans le traitement du cancer. Certains dérivés du 1,2,4-triazole ont démontré des effets cytotoxiques adéquats . Les composés synthétisés ont été criblés pour leur cytotoxicité contre deux lignées cellulaires du cancer du sein .
Synthèse de Composés Hybrides
Le composé peut être utilisé dans la synthèse de composés hybrides portant du 1,2,4-triazole fluoré, du 1H-1,2,3-triazole, ainsi qu'une fonctionnalité benzothiazole .
Propriétés Biologiques
Les 1,2,4-triazoles ont des propriétés biologiques significatives . Ils sont utilisés dans la recherche et le développement de méthodes efficaces et écologiquement sûres .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function or activity of these targets.
Biochemical Pathways
These could include pathways involved in inflammation, cancer progression, microbial growth, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies typically involve assessing the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability and therapeutic efficacy.
Result of Action
These could include inhibiting the growth of cancer cells, reducing inflammation, inhibiting microbial growth, and modulating various enzymatic processes .
Orientations Futures
The compound demonstrated a strong anti-Xoo efficacy with an EC50 value of 18.8 μg/mL, nearly 5-fold more active than that of the commercialized bismerthiazol (EC50 = 93.6 μg/mL) . In vivo assays revealed its pronounced protection and curative effects against rice bacterial blight, proving its potential as a promising bactericide candidate for controlling Xoo . Moreover, the compound also demonstrated a potent inhibitory effect of 80.8% against the fungus Rhizoctonia solani at 50 μg/mL, comparable to that of the commercialized chlorothalonil . These findings suggest that this compound and its derivatives could be further explored for their potential as efficient agricultural antimicrobial agents .
Propriétés
IUPAC Name |
N-[4-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S2/c1-13(27)23-16-6-8-18(9-7-16)31(28,29)22-11-10-17-12-30-20-24-19(25-26(17)20)14-2-4-15(21)5-3-14/h2-9,12,22H,10-11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJJCTHSVKYBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide](/img/structure/B2425113.png)
![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide](/img/structure/B2425114.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-phenylacetamide](/img/structure/B2425115.png)
![5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2425118.png)
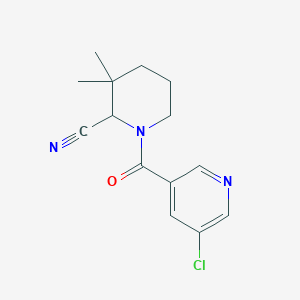
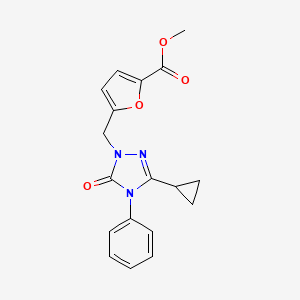

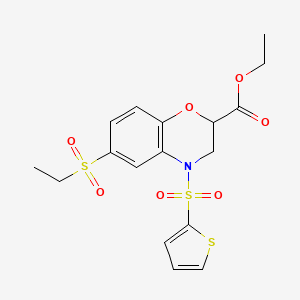

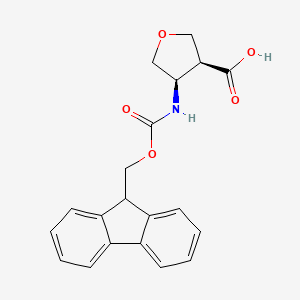
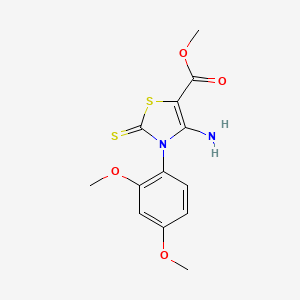
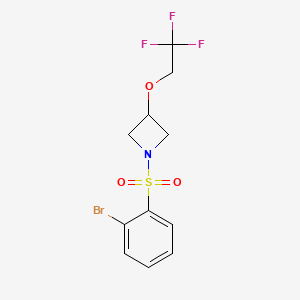
![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)
